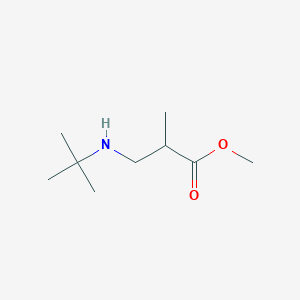
N-Methyl-4-bromo-3-methylbenzamide
Overview
Description
“N-Methyl-4-bromo-3-methylbenzamide” is a chemical compound with the CAS Number: 149104-94-9 . It has a molecular weight of 228.09 and its IUPAC name is 4-bromo-N,3-dimethylbenzamide . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H10BrNO . The InChI code is 1S/C9H10BrNO/c1-6-5-7 (9 (12)11-2)3-4-8 (6)10/h3-5H,1-2H3, (H,11,12) .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Unfortunately, specific information about its boiling point, melting point, and density was not found.Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-bromo-N,3-dimethylbenzamide is the respiratory system . .
Mode of Action
Given its structural similarity to other benzanilides , it may interact with its targets in a similar manner Benzanilides are known to interact with their targets through hydrogen bonding and hydrophobic interactions
Biochemical Pathways
Given its primary target is the respiratory system , it may influence pathways related to respiration
Pharmacokinetics
Given its structural similarity to other benzanilides , it may have similar pharmacokinetic properties Benzanilides are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine
Result of Action
Given its primary target is the respiratory system , it may have effects on respiratory function
properties
IUPAC Name |
4-bromo-N,3-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-5-7(9(12)11-2)3-4-8(6)10/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSYYPCJYYWIAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321351.png)
![1-[(3-Fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321359.png)











